N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 4-(trifluoromethyl)phenyl group. The nitrogen atom of the sulfonamide is further functionalized with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and methoxyethyl substituents may influence solubility and receptor-binding interactions. Though direct biological data for this compound are absent in the provided evidence, structurally analogous sulfonamides are frequently explored for therapeutic applications, including enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S2/c1-23-8-7-20(10-14-6-9-24-11-14)25(21,22)12-13-2-4-15(5-3-13)16(17,18)19/h2-6,9,11H,7-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDUGKVAZUADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core methanesulfonamide structure. The thiophen-3-ylmethyl and methoxyethyl groups are then introduced through nucleophilic substitution reactions. The trifluoromethylphenyl group is often added using a trifluoromethylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process requires precise temperature control, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted methanesulfonamides.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the methoxyethyl and thiophen-3-ylmethyl groups contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (395.46 g/mol) is lighter than the furan-thiophene analog (415.5 g/mol) due to the latter’s extended heterocyclic chain .
- Introducing bulkier groups (e.g., piperazine in Compound 9g) significantly increases molecular weight (559.56 g/mol) .
Role of Trifluoromethyl vs. Fluorophenyl Groups :
- The 4-(trifluoromethyl)phenyl group in the target compound and CAS 2034596-88-6 enhances electron-withdrawing properties and metabolic stability compared to the 4-fluorophenyl group in CAS 954700-03-9 .
Impact of Heterocyclic Moieties: Thiophene and furan rings (as in CAS 2034596-88-6) may improve π-π stacking interactions with biological targets, whereas dimethylamino groups (CAS 954700-03-9) could enhance solubility via hydrogen bonding . Piperazine and pyridine groups (Compound 9g) are associated with improved bioavailability and kinase inhibition in related compounds .
Biological Activity
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its structural complexity, which includes a methanesulfonamide group, a trifluoromethylphenyl moiety, and a thiophen-3-ylmethyl group. Its molecular formula is C16H18F3N3O2S, with a molecular weight of approximately 373.39 g/mol.
1. Anticancer Activity
Research has indicated that N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exhibits significant anticancer properties. The primary mechanism involves inhibition of tubulin polymerization, crucial for mitotic spindle formation during cell division.
Case Study: Tubulin Inhibition
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a focused library screening demonstrated its selectivity against cancer cells over normal endothelial cells, suggesting potential therapeutic applications in oncology.
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tubulin polymerization; induces apoptosis | |
| Mechanism | Binds to tubulin; disrupts cellular processes |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Mechanisms of Antimicrobial Action:
- Cell Membrane Disruption : The compound may alter the integrity of microbial cell membranes.
- Metabolic Pathway Inhibition : It may interfere with critical metabolic processes in pathogens.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Tubulin Binding : It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
- Protein Interaction : The sulfonamide group may interact with specific proteins or enzymes involved in cellular signaling pathways.
- Oxidative Stress Induction : The compound may induce oxidative stress within cells, activating pro-apoptotic factors.
Future Directions
Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies should focus on:
- In Vivo Efficacy : Evaluating therapeutic potential in animal models.
- Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.
- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
